Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a pyrazole derivative followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-pyrazole-3-carboxylate
- Ethyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate
- Methyl 3-chloro-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom at the 3-position and the ester group at the 4-position makes it a versatile intermediate for further chemical modifications .
Biological Activity
Methyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The specific configuration includes a bromine atom at the 3-position and an ethyl group at the 1-position, along with a carboxylate ester functionality at the 4-position. Its molecular formula is C9H10BrN2O2 with a molecular weight of approximately 233.06 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of 1-Ethyl-3-methyl-1H-pyrazole : This is the starting material for bromination.
- Bromination : The introduction of the bromine atom is performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Carboxylation : The resulting compound undergoes carboxylation using carbon dioxide in the presence of a base like sodium hydroxide.
These steps can be optimized using continuous flow reactors to enhance yield and efficiency.
This compound exhibits significant biological activity by interacting with various molecular targets, particularly enzymes involved in drug metabolism. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in the metabolism of many pharmaceuticals .
Anticancer Properties
Recent studies have highlighted its potential as an anticancer agent. Compounds with similar pyrazole structures have shown effectiveness against various cancer cell types, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, derivatives of pyrazole have demonstrated significant inhibition of microtubule assembly and induced apoptosis in cancer cells at micromolar concentrations .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Compounds derived from this structure have shown promising results in reducing inflammation and pain compared to standard anti-inflammatory drugs .
Case Studies
Several case studies have evaluated the biological effects of pyrazole derivatives:
- Study on Anticancer Activity : A study involving pyrazole derivatives demonstrated that certain compounds could enhance caspase activity, indicating their potential to induce apoptosis in cancer cells at low concentrations .
- Inflammatory Response Evaluation : Another study reported that pyrazole compounds exhibited significant COX inhibition with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Comparative Analysis
The table below summarizes some structurally similar compounds and their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 5-bromo-1H-pyrazole-3-carboxylate | C7H8BrN2O2 | Bromine at different position |
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | C8H10BrN2O2 | Methyl group instead of ethyl at position 1 |
Methyl 3-chloro-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate | C9H10ClN2O2 | Chlorine atom instead of bromine |
Properties
IUPAC Name |
methyl 3-bromo-1-ethyl-5-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4-11-5(2)6(7(9)10-11)8(12)13-3/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOLYTFLYUVGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)Br)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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